tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate (TBP) is an organic compound that is used in a variety of scientific applications. It is a synthetic compound that has been used in numerous laboratory experiments and is known for its ability to act as a catalyst in certain reactions. TBP has a variety of biochemical and physiological effects, making it a useful tool for scientists.
Scientific Research Applications
Coupling Reactions : The compound undergoes palladium-catalyzed coupling reactions with a variety of substituted arylboronic acids, as explored in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Schiff Base Compounds : This chemical is used in the synthesis of Schiff base compounds, characterized by X-ray crystallographic analysis, and exhibiting intramolecular hydrogen bonding. The molecular and crystal structures of these compounds have been stabilized by O—H⋯N and O—H⋯O intramolecular hydrogen bonds (Çolak et al., 2021).
Synthesis and Transformations : It reacts with tributylvinyltin in the presence of Pd(PPh3)4-LiCl to form tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This product has been involved in further reactions, including reactions with maleic anhydride and electrophilic/nucleophilic reagents (Moskalenko & Boev, 2014).
Key Intermediates : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib. The synthesis involves steps like acylation, sulfonation, and substitution (Wang et al., 2015).
Spin Interaction Studies : It is also used in studies related to spin interactions in zinc complexes of mono- and diradical Schiff and Mannich bases. These complexes have been examined for their potential in various applications, such as in magnetic materials (Orio et al., 2010).
Molecular Structure Analysis : The molecular structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, a related compound, has been characterized, showing specific conformation and hydrogen bond formations (Mohammat et al., 2008).
Antiinflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, has been synthesized and evaluated for potential antiinflammatory and analgesic activities (Ikuta et al., 1987).
properties
IUPAC Name |
tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUFBKHEFBKBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379817 | |
Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
306934-84-9 | |
Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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